molecular formula C14H18N2O3 B5611263 2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone

2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone

Cat. No.: B5611263
M. Wt: 262.30 g/mol
InChI Key: WDFUNNRBGUMYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not known for this compound without specific research .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, stability, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylpiperazine in the presence of a suitable coupling agent. Common reagents used in this synthesis include N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base . The reaction is usually carried out under controlled pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of a benzodioxin ring and a piperazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-15-4-6-16(7-5-15)14(17)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUNNRBGUMYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.